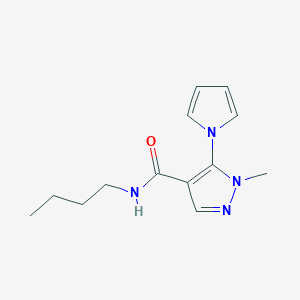
N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Its unique structure, characterized by a pyrazole ring with a carboxamide group at the 4-position and a pyrrole moiety at the 5-position, has made it a subject of interest in medicinal chemistry. This article delves into the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₄O |
| Molecular Weight | 244.29 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. Notably, studies have highlighted its effectiveness against resistant strains such as Acinetobacter baumannii, positioning it as a promising candidate for antibiotic adjuvants .
Case Study: Antibacterial Efficacy
In a study assessing various pyrazole derivatives, this compound demonstrated notable activity against multiple bacterial strains, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent.
Anti-inflammatory Properties
Beyond its antibacterial effects, this compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating various inflammatory diseases .
Molecular docking studies suggest that this compound interacts with specific enzymes involved in inflammatory responses. This interaction may inhibit pro-inflammatory cytokine production, thereby reducing inflammation .
Research Findings
Recent advancements in drug design have focused on optimizing pyrazole compounds for enhanced biological activity. Various studies have reported on the cytotoxic effects of pyrazole derivatives against cancer cell lines, showcasing their potential as anticancer agents.
Comparative Analysis of Cytotoxicity
The following table summarizes the cytotoxic effects observed in different studies involving pyrazole derivatives:
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-butyl-1-methyl-5-(1H-pyrrol-1-yl)-... | MCF7 | 3.79 |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | A549 | 26 |
| Novel 3, 4-disubstituted pyrazoles | HCT116 | 0.07 |
Eigenschaften
Molekularformel |
C13H18N4O |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
N-butyl-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-3-4-7-14-12(18)11-10-15-16(2)13(11)17-8-5-6-9-17/h5-6,8-10H,3-4,7H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
RKJUQFHSXVTHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















